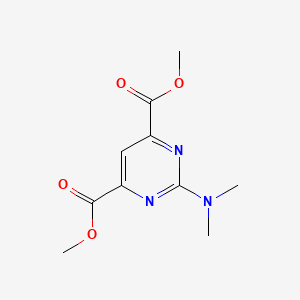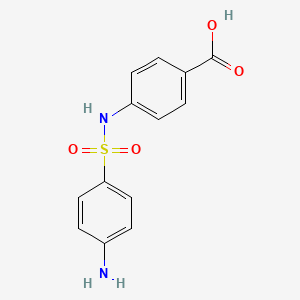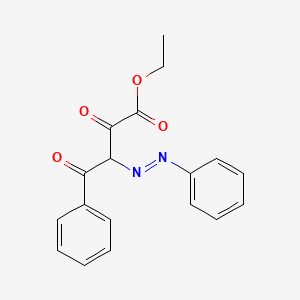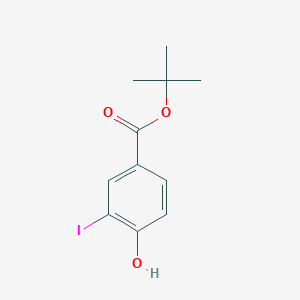![molecular formula C12H14N2O2 B15093887 N-[4-(Amino)butyl]phthalimide CAS No. 99008-43-2](/img/structure/B15093887.png)
N-[4-(Amino)butyl]phthalimide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(Amino)butyl]phthalimide is an organic compound that belongs to the class of phthalimides. Phthalimides are known for their diverse applications in organic synthesis, pharmaceuticals, and materials science. This compound is characterized by the presence of a phthalimide moiety attached to a 4-aminobutyl chain, making it a versatile intermediate in various chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N-[4-(Amino)butyl]phthalimide can be synthesized through several methods. One common approach involves the reaction of phthalic anhydride with 4-aminobutylamine under dehydrative conditions. This reaction typically requires heating to facilitate the formation of the phthalimide ring . Another method involves the Gabriel synthesis, where potassium phthalimide reacts with 4-bromobutylamine to yield the desired product .
Industrial Production Methods
In industrial settings, the synthesis of this compound often employs large-scale reactors and optimized reaction conditions to ensure high yields and purity. The use of catalysts and microwave irradiation can enhance the efficiency of the synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions
N-[4-(Amino)butyl]phthalimide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions
Oxidation: KMnO4, CrO3
Reduction: LiAlH4, NaBH4
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield phthalic acid derivatives, while reduction can produce primary amines .
Wissenschaftliche Forschungsanwendungen
N-[4-(Amino)butyl]phthalimide has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of N-[4-(Amino)butyl]phthalimide involves its interaction with specific molecular targets. The phthalimide moiety can engage in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity to enzymes and receptors . These interactions can modulate the activity of target proteins, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(4-Bromobutyl)phthalimide: This compound is similar in structure but contains a bromine atom instead of an amino group.
1-Phthalimido-4-bromobutane: Another related compound with a bromobutane chain.
Naphthalimide derivatives: These compounds share the phthalimide core but have different substituents, leading to varied properties and applications.
Uniqueness
N-[4-(Amino)butyl]phthalimide is unique due to its specific functional groups, which confer distinct reactivity and binding properties
Eigenschaften
CAS-Nummer |
99008-43-2 |
|---|---|
Molekularformel |
C12H14N2O2 |
Molekulargewicht |
218.25 g/mol |
IUPAC-Name |
2-(4-aminobutyl)isoindole-1,3-dione |
InChI |
InChI=1S/C12H14N2O2/c13-7-3-4-8-14-11(15)9-5-1-2-6-10(9)12(14)16/h1-2,5-6H,3-4,7-8,13H2 |
InChI-Schlüssel |
GZCFMVCWRGPDLV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCCCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[1-(4-nitrophenyl)ethyl]cyclopropanamine](/img/structure/B15093819.png)


![trimethyl-[12,12,24,24-tetrakis(4-hexylphenyl)-20-trimethylstannyl-5,9,17,21-tetrathiaheptacyclo[13.9.0.03,13.04,11.06,10.016,23.018,22]tetracosa-1(15),2,4(11),6(10),7,13,16(23),18(22),19-nonaen-8-yl]stannane](/img/structure/B15093851.png)

![[5-(2-Aminopurin-9-yl)-3,4-dibenzoyloxy-4-methyloxolan-2-yl]methyl benzoate](/img/structure/B15093856.png)

![6-Bromopyrrolo[2,1-f][1,2,4]triazin-2-amine](/img/structure/B15093877.png)


![2-[[3-(1H-indol-3-yl)-2-(phenylmethoxycarbonylamino)propanoyl]amino]-3-methylbutanoic acid](/img/structure/B15093902.png)
![Methyl[2-(1,2,4-oxadiazol-3-yl)ethyl]amine](/img/structure/B15093909.png)
